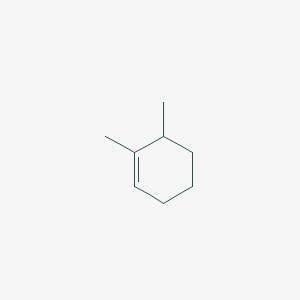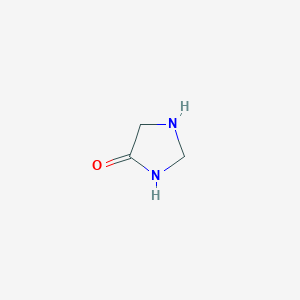
1,6-Dimethylcyclohexene
Overview
Description
1,6-Dimethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where two methyl groups are attached to the first and sixth carbon atoms of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
1,6-Dimethylcyclohexene can be synthesized through several methods:
Synthetic Routes: One common method involves the alkylation of cyclohexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production: Industrially, this compound can be produced via catalytic hydrogenation of 1,6-dimethylcyclohexadiene. .
Chemical Reactions Analysis
1,6-Dimethylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 1,6-dimethylcyclohexane.
Substitution: Halogenation reactions, such as bromination using bromine in carbon tetrachloride, can introduce bromine atoms at specific positions on the ring.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and bromine for halogenation. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include diols, ketones, and halogenated derivatives
Scientific Research Applications
1,6-Dimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, it can be used to investigate the effects of methyl-substituted cyclohexenes on biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,6-dimethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,6-Dimethylcyclohexene can be compared with other similar compounds such as:
1,2-Dimethylcyclohexene: This compound has methyl groups on the first and second carbon atoms, leading to different chemical reactivity and physical properties.
1,4-Dimethylcyclohexene: With methyl groups on the first and fourth carbon atoms, this compound exhibits distinct conformational isomerism compared to this compound.
Cyclohexene: The parent compound without any methyl substitutions, which serves as a basis for understanding the effects of methyl groups on chemical behavior
This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,6-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKAIBQIFBAAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015838 | |
| Record name | 1,6-dimethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-64-4 | |
| Record name | 2,3-Dimethyl-1-cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-dimethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
